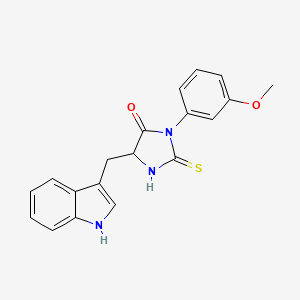![molecular formula C21H25N3O5S2 B10956574 1-[4-({4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B10956574.png)
1-[4-({4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-({4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE is a complex organic compound characterized by its unique structure, which includes a pyrrolidinone ring, a piperazine moiety, and sulfonyl groups attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-({4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The reaction between 4-methylbenzenesulfonyl chloride and piperazine in the presence of a base such as triethylamine yields the piperazine intermediate.
Attachment of the Phenyl Ring: The piperazine intermediate is then reacted with 4-fluorobenzenesulfonyl chloride to attach the phenyl ring.
Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate with a suitable reagent, such as 2-pyrrolidinone, under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[4-({4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
1-[4-({4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 1-[4-({4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-1-MORPHOLINO-1-ETHANONE: Shares a similar piperazine and sulfonyl structure but differs in the presence of a morpholino group.
4-METHYL-N-(4-(((4-METHYLPHENYL)SULFONYL)AMINO)PHENYL)BENZENESULFONAMIDE: Contains similar sulfonyl and phenyl groups but has a different core structure.
Uniqueness
1-[4-({4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE is unique due to its combination of a pyrrolidinone ring with piperazine and sulfonyl groups, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H25N3O5S2 |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
1-[4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H25N3O5S2/c1-17-4-8-19(9-5-17)30(26,27)22-13-15-23(16-14-22)31(28,29)20-10-6-18(7-11-20)24-12-2-3-21(24)25/h4-11H,2-3,12-16H2,1H3 |
InChI Key |
UWRLOLVURUKATN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine](/img/structure/B10956491.png)

![N-benzyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B10956495.png)
![13-methyl-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10956501.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine](/img/structure/B10956516.png)

![N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide](/img/structure/B10956524.png)
![N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzamide](/img/structure/B10956532.png)
![(4-chloro-1-methyl-1H-pyrazol-3-yl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10956538.png)
![Dipropan-2-yl 3-methyl-5-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B10956545.png)
![[4-(2,3-Difluorobenzyl)piperazin-1-yl][7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B10956548.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B10956553.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B10956557.png)
![methyl 4-methyl-3-[({2-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]benzoate](/img/structure/B10956573.png)
